4-(4-Fluorophenoxy)benzylamine hydrochloride

Descripción

Chemical Identity and Structural Characteristics

4-(4-Fluorophenoxy)benzylamine hydrochloride exists as a hydrochloride salt form of the parent amine compound, possessing the molecular formula C13H13ClFNO and a molecular weight of 253.701 grams per mole. The compound bears the Chemical Abstracts Service registry number 568565-86-6 and is systematically named as [4-(4-fluorophenoxy)phenyl]methanamine hydrochloride according to International Union of Pure and Applied Chemistry nomenclature conventions.

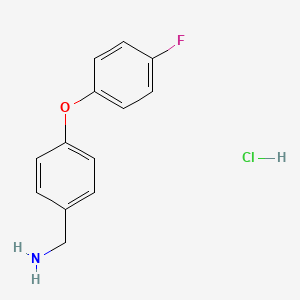

The molecular structure of this compound features a benzylamine moiety connected through an ether linkage to a para-fluorinated phenyl ring. The structural arrangement can be represented by the Simplified Molecular Input Line Entry System notation: C1=CC(=CC=C1CN)OC2=CC=C(C=C2)F.Cl, which illustrates the connectivity pattern between the fluorinated phenoxy group and the benzylamine portion. The presence of the fluorine atom at the para position of the phenoxy ring significantly influences the compound's electronic properties and biological activity profiles.

Physical characterization reveals that this compound appears as a white crystalline powder with a melting point range of 238-240 degrees Celsius. The compound demonstrates favorable solubility characteristics in polar solvents, which contributes to its utility in various synthetic and analytical applications. The hydrochloride salt formation enhances the compound's stability and handling properties compared to the free base form.

Historical Context and Research Significance

The development of this compound emerged from the broader scientific investigation into fluorinated aromatic compounds and their enhanced biological properties. The strategic incorporation of fluorine atoms into organic molecules has been recognized as a powerful approach for modifying pharmacological characteristics, including metabolic stability, bioavailability, and receptor binding affinity. The specific structural motif present in this compound represents an evolution in medicinal chemistry design principles, combining the benefits of fluorine substitution with the versatile phenoxy-benzylamine scaffold.

Research into compounds bearing similar structural frameworks has demonstrated their significance as intermediates in the synthesis of pharmaceuticals targeting neurological disorders. The compound serves as a crucial building block in the development of therapeutic agents, particularly those designed to interact with specific receptor systems and enzyme targets. Scientific investigations have established that the presence of the fluorinated phenoxy group can enhance drug efficacy and selectivity through improved molecular recognition and binding interactions.

The compound's research significance extends beyond its role as a synthetic intermediate. Academic studies have explored its potential applications in the development of diagnostic agents, where its structural features contribute to improved sensitivity and specificity in various analytical methods. Furthermore, investigations into the compound's incorporation into polymer formulations have revealed its capacity to enhance mechanical properties and thermal stability of advanced materials used in specialized applications.

Contemporary research has also identified the compound's utility in environmental monitoring applications, where it serves as a component in sensor development for detecting environmental contaminants. This diverse range of applications underscores the compound's significance as a versatile chemical entity with broad scientific and technological relevance.

Scope of Academic Inquiry

Academic research involving this compound encompasses multiple disciplinary areas, reflecting the compound's multifaceted utility in contemporary science. Pharmaceutical development represents a primary focus of academic inquiry, where researchers investigate the compound's role as an intermediate in synthesizing novel therapeutic agents. Studies in this domain examine structure-activity relationships, exploring how modifications to the fluorinated phenoxy-benzylamine framework influence biological activity and pharmacological properties.

Biochemical research constitutes another significant area of academic investigation, with studies focusing on the compound's interactions with biological targets including receptors and enzymes. These investigations provide fundamental insights into molecular recognition processes and contribute to the understanding of how structural features influence biological activity. Research in this area often employs sophisticated analytical techniques to characterize binding interactions and elucidate mechanisms of action.

Material science applications represent an emerging area of academic interest, where researchers explore the compound's potential for incorporation into advanced polymer systems and functional materials. Studies in this domain investigate how the compound's unique structural features contribute to enhanced material properties, including thermal stability, mechanical strength, and chemical resistance.

Environmental and analytical chemistry research has identified applications for the compound in developing sensitive detection methods for environmental monitoring. Academic investigations in this area focus on exploiting the compound's chemical properties to create novel sensor systems capable of detecting trace levels of environmental contaminants with high specificity and sensitivity.

The synthesis and synthetic methodology development represents another crucial area of academic inquiry. Researchers continue to explore efficient synthetic routes for preparing the compound and related analogs, with emphasis on developing environmentally sustainable and economically viable synthetic procedures. These studies contribute to the broader understanding of synthetic organic chemistry while providing practical methods for accessing important chemical intermediates.

| Research Domain | Focus Areas | Applications |

|---|---|---|

| Pharmaceutical Development | Structure-activity relationships, therapeutic agent synthesis | Neurological disorder treatments, drug efficacy enhancement |

| Biochemical Research | Receptor binding, enzyme inhibition studies | Molecular interaction characterization, biological pathway elucidation |

| Material Science | Polymer incorporation, functional material development | Enhanced thermal stability, mechanical property improvement |

| Environmental Chemistry | Sensor development, detection methodology | Environmental monitoring, contaminant analysis |

| Synthetic Methodology | Efficient synthetic routes, analog preparation | Sustainable synthesis, intermediate access |

Propiedades

IUPAC Name |

[4-(4-fluorophenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO.ClH/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12;/h1-8H,9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCHAOUFEVMQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437903 | |

| Record name | 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568565-86-6 | |

| Record name | 1-[4-(4-Fluorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)benzylamine hydrochloride typically involves the reaction of 4-fluorophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluorophenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(4-Fluorophenoxy)benzylamine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable component in drug formulation. Research indicates that derivatives of this compound exhibit promising pharmacological activities, including receptor agonism and enzyme inhibition, which are crucial for developing new therapeutic agents targeting conditions such as inflammation and neurodegeneration .

Case Study: Neurological Disorders

In studies focused on the agonistic properties of this compound, it has been shown to improve cellular activity significantly compared to related compounds. For instance, certain analogues demonstrated enhanced efficacy in cellular assays, indicating their potential as therapeutic agents for neurological conditions .

Biochemical Research

The compound is extensively employed in biochemical studies to investigate receptor binding and enzyme inhibition. It provides insights into molecular interactions and biological pathways, which are essential for understanding various physiological processes. The ability of this compound to modulate enzyme activity is particularly noteworthy, as it can influence metabolic pathways and signaling mechanisms .

Case Study: Enzyme Inhibition

Research has highlighted the compound's role as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders, with studies showing significant inhibition rates against tyrosinase from various sources .

Material Science

In material science, this compound is incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its chemical structure allows it to act as a building block for creating advanced materials used in coatings, adhesives, and other industrial applications. The incorporation of this compound can lead to improved performance characteristics in these materials .

Diagnostic Applications

This compound plays a crucial role in developing diagnostic agents that improve the sensitivity and specificity of clinical tests. Its ability to interact with biomolecules makes it suitable for use in assays designed to detect various diseases. Research has focused on utilizing this compound in creating more effective diagnostic tools that can provide accurate results in medical settings .

Environmental Monitoring

In environmental science, this compound is utilized in sensor technology for detecting pollutants. Its chemical properties enable the development of sensors capable of real-time monitoring of environmental contaminants, contributing to efforts aimed at pollution control and environmental protection .

Comparative Analysis Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Enhanced efficacy observed in receptor agonism studies |

| Biochemical Research | Investigates receptor binding and enzyme inhibition | Significant tyrosinase inhibition for dermatological use |

| Material Science | Improves mechanical properties and thermal stability in polymers | Used in advanced coatings and adhesives |

| Diagnostic Applications | Develops agents for improved clinical testing | Increased sensitivity and specificity |

| Environmental Monitoring | Creates sensors for real-time pollutant detection | Contributes to pollution monitoring efforts |

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 4-(4-Fluorophenoxy)benzylamine hydrochloride with key analogs, emphasizing structural variations, pharmacological profiles, and synthesis methods:

Key Observations:

Halogen Variations: Chlorine (in [4-(4-Chlorophenyl)phenyl]methylamine HCl) increases molecular weight and may enhance binding to hydrophobic enzyme pockets, as seen in antifungal or ion channel modulators .

Pharmacological Diversity :

- Butenafine HCl’s naphthalene methyl group confers specificity for fungal squalene epoxidase, while Ro 2-9578 ’s trimethoxybenzoyl moiety likely interacts with dopamine receptors to block emesis .

- The absence of sedative effects in Ro 2-9578 contrasts with chlorpromazine, highlighting how benzylamine substitution patterns can decouple anti-emetic and sedative activities .

Synthetic Accessibility: Suzuki coupling (for biphenyl derivatives) and MCRs (for phenoxy analogs) are versatile for introducing aromatic substituents . Salt formation (e.g., HCl) is a common final step to improve stability and solubility .

Physicochemical and Functional Comparisons

Solubility and Lipophilicity:

- 4-(4-Fluorophenoxy)benzylamine HCl: Moderate solubility in polar solvents (due to HCl salt), with logP ~2.5 (estimated from analogs like 4-(4-Methylphenoxy)benzylamine HCl, logP 2.8 ).

- Butenafine HCl : High lipophilicity (logP ~5.2) due to the tert-butyl and naphthalene groups, favoring dermal absorption .

Metabolic Stability:

- Fluorine in 4-(4-Fluorophenoxy)benzylamine HCl may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Toxicity Profiles:

Actividad Biológica

Overview

4-(4-Fluorophenoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C13H12FNO·HCl and a molecular weight of 253.70 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, including its role in biochemical pathways, potential therapeutic applications, and interactions with various biomolecules.

The synthesis of this compound typically involves the reaction of 4-fluorophenol with benzylamine. This reaction is conducted under controlled conditions to ensure high yield and purity. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are important for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions modulate the activity of these targets, thereby influencing various biochemical pathways. For instance, this compound has been shown to inhibit the metabolism of certain acids, which may have implications for metabolic disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, compounds derived from this structure exhibited over 60% inhibition of fungal growth in cultures infected with Candida albicans and Aspergillus flavus at concentrations as low as 64 µg/mL .

Inhibition of Tyrosinase

Inhibitors of tyrosinase (TYR) are crucial for treating hyperpigmentation disorders. Research indicates that derivatives of this compound exhibit competitive inhibition of TYR from Agaricus bisporus, suggesting potential applications in dermatological therapies . The binding mode and efficacy of these compounds were analyzed using docking studies, revealing promising results for further development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives based on the structure of this compound. The results indicated strong antibacterial activity against S. aureus, with some compounds achieving over 65% growth inhibition at low concentrations .

- Tyrosinase Inhibition : Another investigation focused on the design and synthesis of new small molecules incorporating the 4-fluorobenzylpiperazine moiety, which showed enhanced inhibition against TYR compared to previous compounds. The IC50 values for these derivatives were significantly lower than those for existing inhibitors, indicating a higher potency .

Comparative Analysis

| Compound | Structure | Activity | IC50 (µM) |

|---|---|---|---|

| 4-(4-Fluorophenoxy)benzylamine | C13H12FNO·HCl | Antimicrobial | Varies |

| 4-Fluorobenzylamine | C7H8F·NH2 | Moderate TYR inhibitor | Higher than derivatives |

| Benzylamine | C7H9N | Low antimicrobial activity | N/A |

Q & A

Basic: What analytical methods are recommended for determining the purity and structural identity of 4-(4-fluorophenoxy)benzylamine hydrochloride?

To confirm purity and structure, employ a combination of analytical techniques:

- Melting Point Analysis : Compare experimental values with literature data (e.g., 249–254°C for structurally similar bromo-fluorobenzylamine hydrochlorides) .

- NMR Spectroscopy : Use H and C NMR to verify the aromatic substitution pattern and amine hydrochloride moiety. For example, fluorophenoxy groups typically show distinct splitting patterns in aromatic regions .

- HPLC : Quantify purity using reverse-phase chromatography with UV detection, ensuring retention time consistency against certified reference standards .

- Elemental Analysis : Validate empirical formula compliance (e.g., CHFNO·HCl) .

Advanced: How can reaction conditions be optimized for synthesizing this compound to minimize side products?

Key methodological considerations include:

- Temperature Control : Maintain 70–80°C during nucleophilic substitution steps to balance reaction rate and byproduct formation (e.g., over-alkylation) .

- Solvent Selection : Use polar aprotic solvents like dimethylsulfoxide (DMSO) to enhance intermediate stability, as demonstrated in analogous benzylamine syntheses .

- Stoichiometric Ratios : Optimize molar ratios of reactants (e.g., fluorophenol derivatives to benzylamine precursors) to reduce unreacted starting material. Evidence from similar syntheses suggests a 1:1.2 ratio minimizes residual impurities .

- Workup Strategies : Extract with ethyl acetate to isolate the product, followed by trituration with ether/n-hexane to remove hydrophobic byproducts .

Basic: What are the critical physicochemical properties of this compound for experimental design?

- Molecular Weight : Theoretical mass ~267.6 g/mol (based on CHFNO·HCl) .

- Melting Point : Expected range 240–255°C (analogous fluorobenzylamine hydrochlorides exhibit similar thermal stability) .

- Solubility : High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form; limited solubility in non-polar solvents .

- Hygroscopicity : Store desiccated to prevent moisture absorption, which may alter reactivity .

Advanced: How can contradictory bioactivity data for this compound be resolved in pharmacological studies?

Address discrepancies through:

- Purity Reassessment : Verify sample integrity via HPLC and mass spectrometry, as impurities (e.g., unreacted fluorophenol) may skew activity .

- Receptor Binding Assays : Use radioligand displacement studies to confirm target affinity, comparing results across cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific effects .

- Metabolic Stability Testing : Evaluate hepatic microsome stability to identify rapid degradation pathways that may explain variable in vivo results .

- Structural Analog Comparison : Benchmark against derivatives (e.g., 4-chloro or trifluoromethyl variants) to isolate structure-activity relationships .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight containers to prevent thermal decomposition .

- Light Sensitivity : Protect from UV exposure by using amber glass vials, as fluorinated aromatics may undergo photolytic degradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments to avoid deliquescence .

Advanced: What strategies are effective in resolving crystallographic ambiguities for this compound?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water mixtures (70:30 v/v) to obtain high-resolution data .

- DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09) to validate molecular geometry .

- Powder XRD : Use Rietveld refinement to assess polymorphic forms if single crystals are unattainable .

Basic: How can the hydrochloride salt form be confirmed versus the free base?

- FT-IR Spectroscopy : Identify characteristic N–H stretching (~3300 cm) and Cl counterion absorption bands (~2400 cm) .

- Titration : Perform potentiometric titration with NaOH to quantify HCl content .

- Elemental Analysis : Verify chlorine content (~13.2% for CHFNO·HCl) .

Advanced: What synthetic routes are viable for introducing isotopic labels (e.g., 18^{18}18F) into this compound?

- Late-Stage Fluorination : Use F-KF with cryptand catalysts in DMSO to substitute leaving groups (e.g., nitro or trimethylammonium) on preformed benzylamine scaffolds .

- Precursor Design : Synthesize boronate esters for Pd-mediated coupling with F-fluoride, ensuring minimal radiolysis by optimizing reaction time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.